![molecular formula C22H23ClF2N4OS B2962553 (2-((difluoromethyl)thio)phenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1190022-48-0](/img/structure/B2962553.png)
(2-((difluoromethyl)thio)phenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Description
Synthesis Analysis
While the exact synthesis of this compound is not available, it likely involves several steps including the formation of the imidazole ring, the introduction of the difluoromethyl group, and the coupling of the different rings .Molecular Structure Analysis
The presence of multiple rings in the compound suggests a fairly rigid structure. The difluoromethyl group could introduce some electron-withdrawing character, which could affect the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the difluoromethyl group could be susceptible to nucleophilic attack, and the imidazole ring could participate in various types of reactions depending on its substitution pattern .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, the synthesis and antimicrobial activity of new pyridine derivatives have been investigated, revealing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, studies on novel pyrazole and isoxazole derivatives have indicated promising antibacterial and antifungal agents, highlighting the compound's versatility in antimicrobial applications (Sanjeeva, Narendra, & Venkata, 2022).
Anticancer Properties
The compound and its derivatives have been explored for anticancer properties. Synthesis of ester and amide derivatives of related compounds and their anticancer activity study have shown potential against various human cancer cell lines, indicating the compound's relevance in developing new chemotherapeutic agents (Inceler, Yılmaz, & Baytas, 2013).
Chemical Synthesis and Characterization
The compound has been utilized in chemical synthesis and structural characterization studies. For example, the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives have provided insights into the compound's chemical properties and potential applications in material science and pharmaceutical chemistry (Lv, Ding, & Zhao, 2013).
properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4OS.ClH/c1-16-6-8-17(9-7-16)28-11-10-25-22(28)27-14-12-26(13-15-27)20(29)18-4-2-3-5-19(18)30-21(23)24;/h2-11,21H,12-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZMJCCLUWQPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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